Cyanamide, [14C]
Description
Cyanamide, [14C] is a radiocarbon-labeled derivative of cyanamide (CH₂N₂), where the carbon atom at the cyanamide group is replaced with the carbon-14 isotope. This compound is synthesized via the reaction of barium [14C]carbonate (Ba¹⁴CO₃) with gaseous ammonia at 850°C, followed by hydrolysis to yield [14C]cyanamide . Its primary application lies in isotopic tracing, enabling researchers to study metabolic pathways, degradation mechanisms, and synthetic routes in pharmaceuticals and agrochemicals. For instance, [14C]cyanamide serves as a precursor for labeled guanidine, urea, and thiourea, and has been utilized to incorporate ¹⁴C into pyrimidine rings for drug development (Scheme 5 in ). The radiolabeled nature of this compound distinguishes it from non-isotopic analogues, offering unique insights into biochemical and environmental processes.
Properties
CAS No. |
21420-36-0 |
|---|---|
Molecular Formula |
CH2N2 |
Molecular Weight |
44.033 g/mol |
IUPAC Name |
aminoformonitrile |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i1+2 |
InChI Key |
XZMCDFZZKTWFGF-NJFSPNSNSA-N |
Isomeric SMILES |
[14C](#N)N |
Canonical SMILES |
C(#N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Heating Radioactive Barium Carbonate in Ammonia
One classical method involves the synthesis of cyanamide by heating radioactive barium carbonate at high temperature (around 850 °C) in a stream of ammonia gas. This process forms barium cyanamide, which is then extracted with water to isolate cyanamide.
-
- Radioactive barium carbonate containing carbon-14 is heated to 850 °C.
- Ammonia gas is passed through the heated material.
- The resulting barium cyanamide is extracted with water to yield cyanamide.
Synthesis from Carbon-14 Labeled Zinc Cyanide
Another approach involves using carbon-14 labeled zinc cyanide as a precursor to introduce the labeled cyanide group into the molecule. This method is often part of multi-step syntheses to prepare complex labeled compounds but can be adapted for cyanamide labeling.
- Example :
Reaction of Cyanamide with Labeled Amines in Solvent
A more refined method for preparing labeled cyanamide derivatives involves reacting cyanamide with labeled amines in an appropriate solvent such as 1-butanol.
Case Study: Synthesis of [14C]-benzylguanidine :
- [14C]-benzylamine hydrochloride was reacted with cyanamide in 1-butanol under reflux conditions.
- This reaction yielded [14C]-benzylguanidine with high purity and good yield (up to 80-90%).
- The reaction conditions included refluxing for 5 hours at pH 5.5.
- Purification was achieved by extraction at basic pH to separate unreacted amine from the product.
Detailed Reaction Conditions and Yields
| Method | Starting Material | Conditions | Scale | Yield (%) | Specific Activity (mCi/mmol) | Purification Method |
|---|---|---|---|---|---|---|
| Heating radioactive barium carbonate with ammonia | Radioactive barium carbonate | 850 °C, ammonia stream | 5-10 mmol | Good yield (not quantified) | Not specified | Water extraction |
| Reaction with labeled zinc cyanide | Carbon-14 labeled zinc cyanide | Multi-step synthesis | Not specified | Not specified | 55.6 | Multi-step purification |
| Reaction of [14C]-benzylamine hydrochloride with cyanamide in 1-butanol | [14C]-benzylamine hydrochloride, cyanamide | Reflux in 1-butanol, pH 5.5, 5 hours | Not specified | 80-90 | 14 | Ether extraction at pH 10.2 |
Analytical and Purity Assessment
- Purity of the labeled cyanamide and derivatives is typically confirmed by high-performance liquid chromatography coupled with radioactivity detection.
- Thin layer chromatography with radioactivity scanning is used to monitor reaction progress and purity.
- Specific activity measurements are performed using liquid scintillation counting to ensure the labeled compound meets the required activity for biological studies.
Summary of Research Findings
- The direct heating method of radioactive barium carbonate in ammonia gas is a classical and effective route for Cyanamide, [14C] preparation, yielding cyanamide suitable for further chemical transformations.
- Using carbon-14 labeled zinc cyanide allows incorporation of the radioactive label into cyanamide-related compounds with high specific activity, useful for pharmacokinetic studies.
- The reaction of cyanamide with labeled amines in refluxing solvents like 1-butanol provides a high-yield, high-purity method for synthesizing labeled guanidine derivatives, which can be adapted for cyanamide labeling.
- Purification techniques such as solvent extraction at controlled pH and chromatographic methods ensure the removal of impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, [14C] undergoes various types of chemical reactions, including:
Oxidation: Cyanamide can be oxidized to produce cyanogen or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert cyanamide to amines or other reduced forms.
Substitution: Cyanamide can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with cyanamide include acids, bases, and transition metal catalysts. For example, the iron-mediated desulfurization approach involves the use of isothiocyanates under mild reaction conditions to produce substituted cyanamides . Another method involves the base-mediated aminoalkylation of aryl thiourea to produce cyanamides and disulfanes .
Major Products Formed
Major products formed from reactions involving cyanamide include dicyandiamide, melamine, and various substituted cyanamides. These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other industrial chemicals .
Scientific Research Applications
The applications of radiolabeled Cyanamide, specifically Cyanamide [14C], are predominantly focused on scientific research, including metabolism, absorption, and translocation studies in plants and animals .
Radioactive Tracer
- Metabolism Studies: Cyanamide [14C] is used to examine the metabolic fate and excretion pathways of cyanamide in biological systems. For instance, studies involving rats administered with Cyanamide [14C] have detailed the excretion rates in urine, expired air (as ), and feces, providing insights into the compound's biokinetics and metabolism .
- Absorption Studies: The compound helps quantify the extent of dermal absorption of cyanamide. Research applying Cyanamide [14C] to rats' skin measured the levels of radioactivity retained in the skin and carcass, along with urinary and fecal excretion rates, to determine the absorption percentages .
- Translocation Studies: In plant research, Cyanamide [14C] is employed to study the movement and distribution of assimilates. For example, experiments with grapevines used to label assimilates, followed by the application of calcium cyanamide to evaluate its effect on the retranslocation of labeled assimilates from storage organs to new shoots .
Case Studies
-
Grapvines in Taiwan:
- Objective: To evaluate the effects of calcium cyanamide on budbreak and the retranslocation of accumulated -assimilates in grapevines .
- Methods: Grapevines (Vitis vinifera L. X Vitis labruscana Bailey) were fed with . Post-pruning, short canes were treated with a leaching solution of calcium cyanamide . The retranslocation of accumulated -assimilates from storage organs to newly developed shoots was then evaluated .
- Results: Calcium cyanamide treatment resulted in a maximum retranslocation of 21% of in new shoots . Budbreak occurred 40 days earlier, and the percentage of budbreak was 50% higher than in untreated controls. Calcium cyanamide also caused a rapid increase in insoluble and soluble nitrogen content in buds and roots .
-
Rat Metabolism Study:
- Objective: To assess the biokinetics and metabolism of cyanamide in rats using -labeled cyanamide .
- Methods: Four groups of rats were administered -labeled cyanamide via different routes (intravenous and oral) and dosages . The radioactivity recovered in urine, feces, and expired air was measured over seven days .
- Results: Approximately 99% of the administered radioactivity was recovered within seven days . The distribution of radioactivity in urine, feces, and expired air varied among the groups, with differences attributed to saturation of cyanamide metabolism into .
Data Table: Excretion of Radioactivity in Rats after Administration of -Cyanamide
| Route of Administration | Dose (mg/kg bw) | Urine (%) | Feces (%) | Expired Air (%) | Reference |
|---|---|---|---|---|---|
| Intravenous | 1 | 67-98 | 2.8-15 | 1.5-10.5 | |
| Oral | 1 | 67-98 | 2.8-15 | 1.5-10.5 | |
| Oral | 20 | 67-98 | 2.8-15 | 1.5-10.5 |
Applications in Agriculture
- Budbreak and Dormancy Release: Calcium cyanamide is used to promote budbreak in grapevines and other plants, which is particularly useful in regions with mild winters where dormancy release may be incomplete .
- Nitrogen Management: Calcium cyanamide influences nitrogen availability in soil by affecting nitrification processes. It inhibits the conversion of ammonia nitrogen into nitrate, preventing nitrogen leaching and improving nitrogen
Mechanism of Action
The mechanism of action of cyanamide, [14C] involves its interaction with molecular targets and pathways. Cyanamide acts as an enzyme inhibitor, particularly inhibiting enzymes involved in alcohol metabolism. This inhibition leads to the accumulation of acetaldehyde, causing adverse effects when alcohol is consumed . Cyanamide also interacts with carbonic anhydrase and cathepsin K, affecting various metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Calcium Cyanamide (CaCN₂)
Calcium cyanamide, a derivative of cyanamide, is a commercially significant compound used as a nitrogen fertilizer and pesticide. Unlike [14C]cyanamide, it releases cyanamide slowly in soil through hydrolysis, minimizing immediate phytotoxicity . Key differences include:
Calcium cyanamide’s agricultural efficacy in reducing Blumeria graminis (Bgt) infection in wheat surpasses ammonium nitrate but is less phytotoxic than direct cyanamide application .
Dicyandiamide (C₂H₄N₄)
Dicyandiamide, a dimer of cyanamide, is a stable compound used as a chemical intermediate and flame retardant. Unlike [14C]cyanamide, it lacks isotopic labeling and exhibits distinct reactivity:
| Property | Cyanamide, [14C] | Dicyandiamide |
|---|---|---|
| Molecular Formula | CH₂N₂ (¹⁴C-labeled) | C₂H₄N₄ |
| CAS Number | N/A | 461-58-5 |
| Structure | Linear H₂N–C≡N | Cyclic (NH₂)₂C–N–C(NH₂) |
| Applications | Tracer studies, drug synthesis | Stabilizer, epoxy resin modifier |
Dicyandiamide’s stability under high temperatures contrasts with cyanamide’s propensity to decompose into urea or form polymers .
Nitrogen-Based Agrochemical Alternatives
Hydrogen cyanamide’s toxicity has spurred the development of nitrogen-based alternatives for plant dormancy release, such as Erger® + Activ Erger® and Syncron® + NitroActive® . These formulations often combine nitrite salts and amino acids, offering reduced phytotoxicity compared to cyanamide. For example:
| Compound | Key Components | Mechanism | Toxicity Profile |
|---|---|---|---|
| Cyanamide, [14C] | ¹⁴C-labeled H₂N–C≡N | Direct oxidative stress induction | High phytotoxicity |
| Erger® + Activ | Nitrogen, amino acids | Enhanced nitrogen assimilation | Lower phytotoxicity |
Studies show that cyanamide fertilization increases hydrogen peroxide (H₂O₂) levels in plants, indicating oxidative stress, whereas alternatives mitigate such effects .
Unique Aspects of [14C]Cyanamide
The isotopic labeling of [14C]cyanamide enables precise tracking in metabolic and environmental studies. For instance, its incorporation into pyrimidine derivatives facilitates pharmacokinetic profiling of antiviral drugs . Additionally, its role in elucidating biosynthetic pathways—such as the conversion of L-canavanine to cyanamide in Vicia villosa—highlights its utility in plant biochemistry .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing [14C]-labeled cyanamide to ensure isotopic purity and stability?
- Methodological Answer : Synthesis of [14C]-cyanamide requires precise incorporation of the 14C isotope into the cyanamide molecule. Techniques such as isotopic exchange reactions or custom synthesis using [14C]-precursors (e.g., [14C]-urea or [14C]-calcium cyanamide) are common. Purification via column chromatography or recrystallization is critical to remove unlabeled byproducts. Isotopic purity should be verified using accelerator mass spectrometry (AMS) or liquid scintillation counting (LSC), with protocols adapted from radiochemical synthesis guidelines . Stability testing under varying storage conditions (e.g., temperature, pH) is essential to prevent isotopic dilution or degradation .
Q. How should researchers calibrate 14C measurements in cyanamide studies to ensure inter-laboratory consistency?
- Methodological Answer : Calibration involves using certified 14C standards (e.g., NIST SRM 4990C) and correcting for background radiation, isotopic fractionation, and instrument-specific biases. AMS systems require optimization for 14C/12C ratios, with regular validation against reference materials. Data reporting should follow the convention of Δ14C values or fraction modern (F14C), as outlined in Stuiver and Polach’s framework, to enable cross-study comparisons . For soil or environmental samples, corrections for reservoir effects or contamination (e.g., modern carbon intrusion) must be applied using site-specific blank controls .
Q. What are the best practices for handling and storing [14C]-cyanamide to prevent degradation or contamination in laboratory settings?
- Methodological Answer : Store [14C]-cyanamide in airtight, light-resistant containers at -20°C to minimize radiolytic decomposition. Use inert solvents (e.g., deuterated DMSO) for dissolution to avoid hydrolysis. Regular stability assessments via thin-layer chromatography (TLC) or HPLC coupled with radiometric detection are advised. Contamination risks during handling can be mitigated using dedicated labware and rigorous decontamination protocols (e.g., ethanol washes for surfaces) .
Advanced Research Questions
Q. How can discrepancies in 14C data be resolved when tracking cyanamide degradation pathways in heterogeneous soil matrices?
- Methodological Answer : Soil heterogeneity (e.g., organic matter content, microbial activity) can lead to variable 14C recovery. Use isotope ratio mass spectrometry (IRMS) paired with compound-specific isotope analysis (CSIA) to distinguish between abiotic degradation (e.g., hydrolysis) and microbial mineralization. Fractionation factors (ε) for 14C in cyanamide-derived CO2 should be calculated to correct pathway-specific biases. Controlled microcosm experiments with sterile vs. non-sterile soil treatments can isolate biotic/abiotic contributions .
Q. What experimental design considerations are critical when using [14C]-cyanamide to study soil-microbe interactions under varying pH conditions?
- Methodological Answer : Employ a split-plot design with pH as a main factor and [14C]-cyanamide dosage as a subplot variable. Monitor real-time 14C incorporation into microbial biomass via phospholipid fatty acid (PLFA) analysis with 14C tracing. Use canonical variate analysis (CVA) to correlate microbial community shifts with 14C mineralization rates. Replicate sampling at multiple timepoints (e.g., 14-day intervals) is necessary to capture dynamic responses, as demonstrated in acidic soil studies .
Q. How can compact AMS systems be optimized for high-precision 14C detection in cyanamide metabolic tracing experiments?
- Methodological Answer : Compact AMS systems, such as the CIAE-developed low-energy model, prioritize 14C transmission efficiency by minimizing ion beam scattering through electrostatic focusing. System optimization includes tuning the gas stripper pressure and magnet settings to enhance 14C signal-to-noise ratios. Regular benchmarking against traditional AMS setups (e.g., 1 MV tandetrons) ensures data reliability. For plant studies, coupling AMS with pyrolysis-GC/MS enables simultaneous quantification of 14C-labeled cyanamide metabolites .
Q. What are the challenges in calibrating 14C measurements for cyanamide in long-term environmental studies, and how can they be addressed?
- Methodological Answer : Long-term studies face challenges such as temporal 14C decay corrections and shifts in atmospheric 14C levels (e.g., due to nuclear testing or fossil fuel emissions). Use Bayesian age-depth modeling (e.g., OxCal or Bacon) with site-specific calibration curves. For marine or sediment studies, apply reservoir age corrections using paired 14C and U/Th dating. Data integration should follow standardized formats (e.g., including conventional 14C age, error margins, and calibration parameters) to ensure reproducibility .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions in 14C-derived cyanamide degradation rates between laboratory and field studies?
- Methodological Answer : Lab-field discrepancies often arise from uncontrolled environmental variables (e.g., temperature fluctuations, microbial diversity). Conduct parallel experiments using mesocosms that mimic field conditions while retaining lab-level control. Apply mixed-effects models to statistically account for random variables (e.g., soil moisture gradients). Meta-analysis of historical 14C datasets (e.g., from agricultural or environmental repositories) can identify trends obscured in single studies .
Q. What statistical frameworks are most robust for analyzing time-resolved 14C data in cyanamide tracer studies?
- Methodological Answer : Use non-linear regression models (e.g., Michaelis-Menten kinetics for enzymatic degradation) or compartmental modeling to describe 14C flux between cyanamide pools (e.g., soil, biomass, atmosphere). Bayesian hierarchical models are advantageous for integrating multi-source data (e.g., AMS, LSC, PLFA) while quantifying uncertainty. Open-source tools like R’s ‘bcams’ package or Python’s ‘PyMC3’ facilitate reproducible analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
